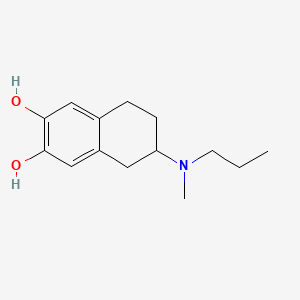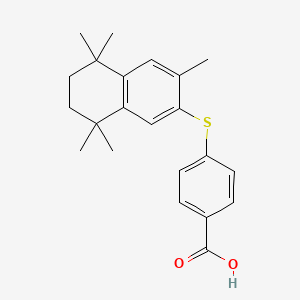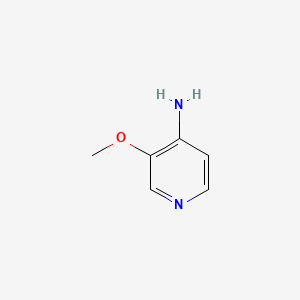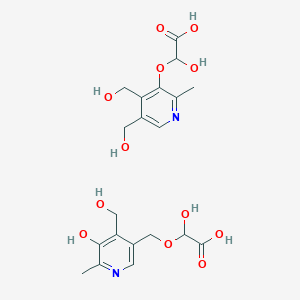
Piridoxilate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Effects on Alcoholic Organic Brain Syndrome
Piridoxilate has been studied for its potential effects on alcoholic organic brain syndrome (OBS). In a double-blind, placebo-controlled trial, patients treated with this compound showed significant improvement compared to the placebo group. This improvement was confirmed through clinical, psychometric tests, and electroencephalogram (EEG) analyses. These findings suggest this compound's encephalotropic and psychotropic properties, indicating its potential use in treating reversible alcoholic OBS and its efficacy as a nootropic drug (Saletu et al., 1983).
Effects on Energy Metabolism in the Heart
Research on this compound has shown its impact on the energy metabolism of the heart. Studies using canine heart-lung preparation revealed that this compound causes a shift in myocardial redox potential and decreases NADH fluorescence. This suggests a protective action of this compound against hypoxia, potentially due to rearrangement of the myocardial metabolism (Otorii et al., 1980).
Protective Effect Against Cerebral Hypoxia
This compound has been evaluated for its protective action against cerebral hypoxia in rats. It was found to enhance the resistance of rats to hypoxia, as indicated by delayed latency in electrographic silence in pretreated rats. The drug also seemed to facilitate the restoration of normal electrocorticogram during recovery, highlighting its potential use in treating cerebral hypoxia (Millet et al., 1977).
Potential Nootropic Effects on Elderly Sleep
A double-blind placebo-controlled study investigated the effect of this compound on sleep quality in the elderly. The study found that this compound did not induce significant changes in sleep variables, even under conditions of traffic noise-induced sleep disturbance. This suggests that while this compound has some nootropic properties, its effects on sleep quality in the elderly may be limited (Saletu et al., 1984).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy-2-hydroxyacetic acid;2-hydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO6/c1-5-8(13)7(3-12)6(2-11-5)4-17-10(16)9(14)15;1-5-8(17-10(16)9(14)15)7(4-13)6(3-12)2-11-5/h2*2,10,12-13,16H,3-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSQBMULZSRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O.CC1=NC=C(C(=C1OC(C(=O)O)O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947186 | |
| Record name | {[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy}(hydroxy)acetic acid--hydroxy{[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24340-35-0 | |
| Record name | Piridoxilate [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy}(hydroxy)acetic acid--hydroxy{[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}acetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRIDOXILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13X224L936 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



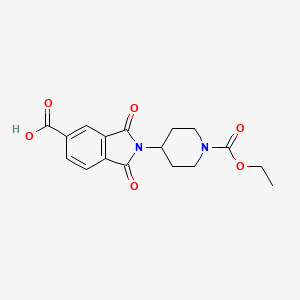
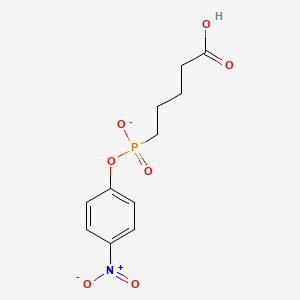

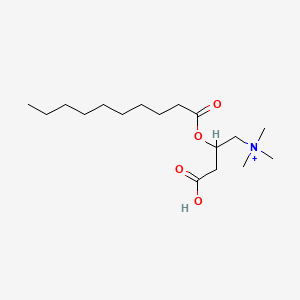
![3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester](/img/structure/B1226675.png)
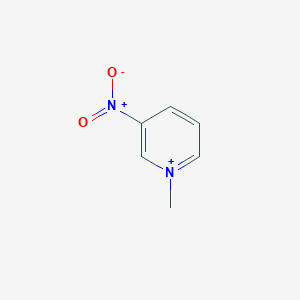
![Ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.0^{2,6}.0^{7,11}]heptadeca-1(13),3,5,14,16-pentaene-5-carboxylate](/img/structure/B1226678.png)
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)


![3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
